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Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-

Catalog No.
S13273248
CAS No.
37395-76-9
M.F
C19H21BrN6O8
M. Wt
541.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-b...

CAS Number

37395-76-9

Product Name

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

Molecular Formula

C19H21BrN6O8

Molecular Weight

541.3 g/mol

InChI

InChI=1S/C19H21BrN6O8/c1-11(29)21-14-9-16(24(3-5-27)4-6-28)18(34-2)10-15(14)22-23-19-13(20)7-12(25(30)31)8-17(19)26(32)33/h7-10,27-28H,3-6H2,1-2H3,(H,21,29)

InChI Key

OGRKIVPKJJWCRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCO

Acetamide, with the systematic name N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-, is a complex organic compound. It contains multiple functional groups, including an amide, a bis(2-hydroxyethyl)amino group, and an azo group. This compound is characterized by its unique structure that allows it to participate in various

  • Hydrolysis: Acetamide reacts with water to form acetic acid and ammonia:
    CH3CONH2+H2OCH3COOH+NH3\text{CH}_3\text{CONH}_2+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{NH}_3
  • Hofmann Rearrangement: Acetamide can be converted into an amine through the Hofmann rearrangement when treated with bromine and a strong base:
    RCONH2+Br2+4NaOHRNH2+Na2CO3+2NaBr+2H2O\text{RCONH}_2+\text{Br}_2+4\text{NaOH}\rightarrow \text{RNH}_2+\text{Na}_2\text{CO}_3+2\text{NaBr}+2\text{H}_2\text{O}
  • Formation of Azo Compounds: The presence of the azo group in acetamide allows it to react with other diazo compounds, leading to the formation of azo dyes.

Acetamide exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that acetamide derivatives have antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, making it a candidate for further pharmacological studies.
  • Toxicity: Acetamide can be toxic at high doses, causing irritation to skin and mucous membranes. Long-term exposure may lead to more severe health issues, including potential carcinogenic effects.

Acetamide can be synthesized through several methods:

  • Dehydration of Ammonium Acetate:
    [NH4][CH3CO2]CH3C(O)NH2+H2O[NH_4][CH_3CO_2]\rightarrow CH_3C(O)NH_2+H_2O
  • Ammonolysis of Acetylacetone: Under reductive amination conditions, acetamide can be produced in good yields.
  • Hydration of Acetonitrile:
    CH3CN+H2OCH3C(O)NH2CH_3CN+H_2O\rightarrow CH_3C(O)NH_2
  • Reaction with Acetic Anhydride or Acetyl Chloride: These reagents can also yield acetamide under appropriate conditions.

Acetamide serves various purposes in different fields:

  • Industrial Solvent: It is widely used as a solvent for organic and inorganic compounds due to its high dielectric constant.
  • Plasticizer: In the production of plastics, acetamide acts as a plasticizer, improving flexibility and workability.
  • Chemical Intermediate: It is utilized in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
  • Electrochemistry: Its properties make it suitable for applications in electrochemical processes.

Interaction studies involving acetamide often focus on its reactivity with other compounds:

  • Reactivity with Azo Compounds: Acetamide can react with various azo compounds to form new derivatives, which may have enhanced properties or applications.
  • Biological Interactions: Studies have shown that acetamide derivatives can interact with biological targets, potentially leading to new therapeutic agents.

Similar Compounds

Several compounds share structural similarities with acetamide. Here are some notable examples:

Compound NameStructureUnique Features
N,N-DimethylacetamideCH₃C(O)N(CH₃)₂Widely used as a solvent and in polymer production.
N-EthylacetamideCH₃C(O)N(C₂H₅)Exhibits different solubility characteristics.
N-(Hydroxyethyl)acetamideCH₃C(O)N(CH₂CH₂OH)Contains hydroxyethyl group enhancing solubility.
N,N-DiethylacetamideCH₃C(O)N(C₂H₅)₂Similar solvent properties but different toxicity.

Uniqueness of Acetamide

Acetamide's uniqueness lies in its specific combination of functional groups that allow for diverse chemical reactivity and biological activity. Its ability to form azo compounds distinguishes it from simpler amides like N,N-Dimethylacetamide or N-Ethylacetamide, which do not possess such reactive sites.

XLogP3

1.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

540.06042 g/mol

Monoisotopic Mass

540.06042 g/mol

Heavy Atom Count

34

General Manufacturing Information

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-: INACTIVE

Dates

Last modified: 08-10-2024

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